molecular formula C18H15F3N4O2 B12245356 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12245356
M. Wt: 376.3 g/mol
InChI Key: IPWSPSZIYANZGM-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The pyrazole ring is then functionalized with a phenyl group via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide moiety, which can be achieved through the reaction of the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group and the phenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent, with research focusing on its ability to modulate specific biological pathways and its efficacy in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, as well as in the design of new chemical processes.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)16-7-4-13(10-22-16)17(27)23-11-15(26)12-2-5-14(6-3-12)25-9-1-8-24-25/h1-10,15,26H,11H2,(H,23,27)

InChI Key

IPWSPSZIYANZGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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